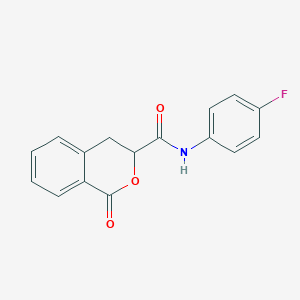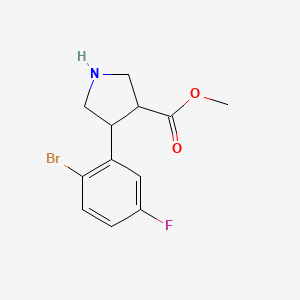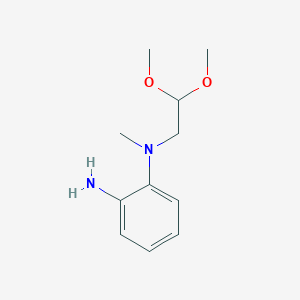
N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine is an organic compound with a complex structure that includes a benzene ring substituted with a dimethoxyethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine typically involves the reaction of N-(2,2-dimethoxyethyl)-N-methylamine with benzene-1,2-diamine under specific conditions. The reaction is usually carried out in an organic solvent such as benzene or toluene, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process includes mixing the reactants in large reactors, maintaining controlled temperatures and pressures, and using phase transfer catalysts to enhance the reaction efficiency. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Applications De Recherche Scientifique
N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2-Dimethoxyethyl)-N-methylamine: A precursor in the synthesis of N1-(2,2-dimethoxyethyl)-N1-methylbenzene-1,2-diamine.
N-(2,2-Dimethoxyethyl)-1H-imidazole-1-carboxamide: Another compound with a similar dimethoxyethyl group but different core structure.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-N-(2,2-dimethoxyethyl)-2-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2O2/c1-13(8-11(14-2)15-3)10-7-5-4-6-9(10)12/h4-7,11H,8,12H2,1-3H3 |
Clé InChI |
WNVFBRQOCWNVBD-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(OC)OC)C1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


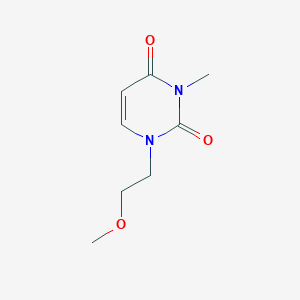
![4-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878156.png)
![(1R,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;dihydrochloride](/img/structure/B14878165.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14878180.png)
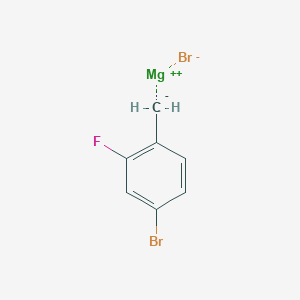

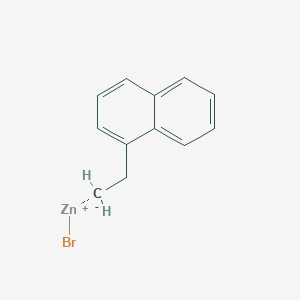
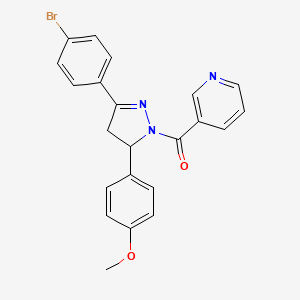
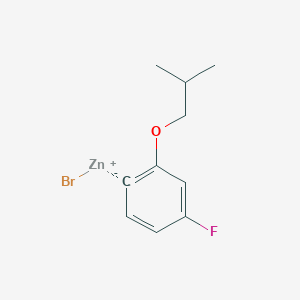
![2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14878214.png)


